
4,4-Diphenyl-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-1,3-oxathiolan-5-one, also known as dithiolane ketone or DTOK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with an oxygen and sulfur atom. DTOK has been studied for its unique chemical properties and its potential to interact with biological systems.
Wirkmechanismus
The mechanism of action of DTOK is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. DTOK has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects
DTOK has been shown to have a range of biochemical and physiological effects, including antibacterial and antifungal activity, inhibition of cancer cell growth, and potential neuroprotective effects. DTOK has also been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant therapies.
Vorteile Und Einschränkungen Für Laborexperimente
DTOK has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and cancer research. However, there are also limitations to the use of DTOK in lab experiments, including its potential toxicity and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
Zukünftige Richtungen
There are several future directions for research on DTOK, including the development of new synthetic methods for the production of this compound, the study of its potential applications in the treatment of bacterial and fungal infections, and the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DTOK and its potential interactions with biological systems.
Conclusion
In conclusion, 4,4-Diphenyl-1,3-oxathiolan-5-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique chemical properties and its potential to interact with biological systems, particularly in the fields of medicinal chemistry and cancer research. While there are limitations to the use of DTOK in lab experiments, there are also several future directions for research on this compound that could lead to the development of new therapies and treatments.
Synthesemethoden
DTOK can be synthesized through a multistep process that involves the reaction of 4-bromobenzophenone with sodium sulfide to form 4-benzoylthiophenol. This compound is then reacted with chloroacetyl chloride to form the intermediate product, which is then cyclized to form DTOK. The synthesis of DTOK is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
DTOK has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. DTOK has also been studied for its potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
19962-73-3 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C15H12O2S/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
DOYPTVFKKIJVOU-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
4,4-Diphenyl-1,3-oxathiolan-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



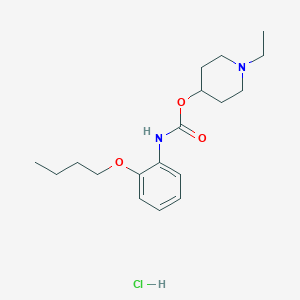


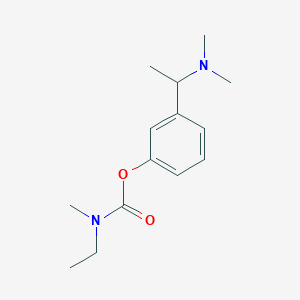
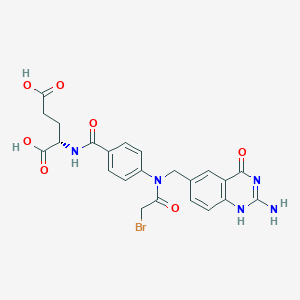
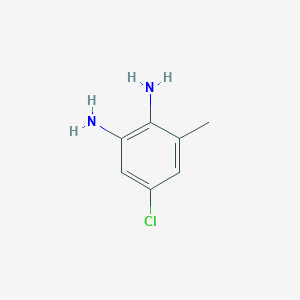
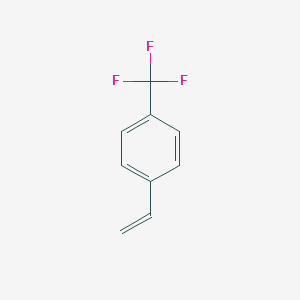

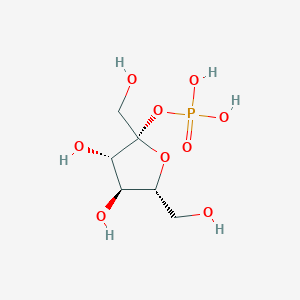
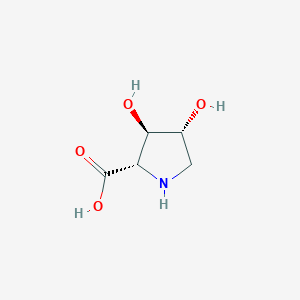
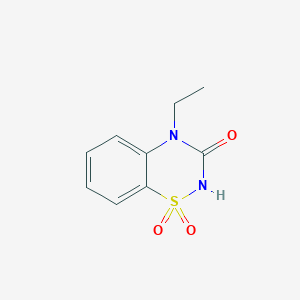
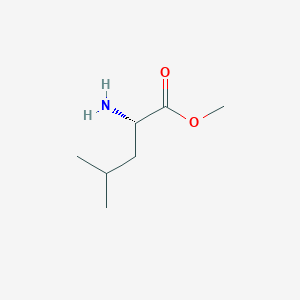
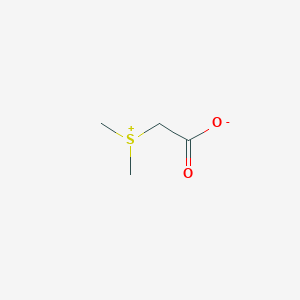
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)